1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde

Target Identification Chemical Proteomics Oncology Research

Choose this specific CAS 335207-46-0 building block for kinase inhibitor libraries and chemical probe synthesis. The reactive 3-carbaldehyde enables Knoevenagel and reductive amination conjugations, while the morpholine acetamide at N1 provides solubility and metabolic stability. Critically, this compound is not the MALT1 inhibitor MI-2 (CAS 1047953-91-2); strict identity verification prevents costly procurement errors. Available at ≥97% purity from verified suppliers.

Molecular Formula C15H16N2O3
Molecular Weight 272.3g/mol
CAS No. 335207-46-0
Cat. No. B461926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde
CAS335207-46-0
Molecular FormulaC15H16N2O3
Molecular Weight272.3g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=O
InChIInChI=1S/C15H16N2O3/c18-11-12-9-17(14-4-2-1-3-13(12)14)10-15(19)16-5-7-20-8-6-16/h1-4,9,11H,5-8,10H2
InChIKeyPXFCWISLHMAPNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde (CAS 335207-46-0): A Key Indole-Based Building Block for Pharmaceutical R&D


1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde (CAS 335207-46-0) is a heterocyclic organic compound with the molecular formula C₁₅H₁₆N₂O₃ and a molecular weight of 272.3 g/mol . It is characterized by an indole ring core substituted at the 1-position with a morpholine-containing acetamide group and at the 3-position with a reactive carbaldehyde moiety . This compound is primarily utilized as a versatile synthetic intermediate and building block in medicinal chemistry for the construction of biologically active molecules and pharmaceutical leads . It is commercially available from multiple suppliers with purity specifications typically at 95% or higher .

Procurement Risk: Why Substituting 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde with Unverified Analogs is Scientifically Unsound


Substituting 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde with a structurally similar analog is not a scientifically valid practice due to the critical interplay between its three functional components: the indole core, the reactive aldehyde at the 3-position, and the morpholine acetamide side chain. Even minor modifications, such as the introduction of a methyl group on the indole ring or the reduction of the amide to an amine, result in significant changes to key physicochemical properties including lipophilicity (LogP), molecular weight, and boiling point [1]. These alterations directly impact the compound's behavior in subsequent synthetic steps, such as reactivity in condensation reactions, solubility in reaction media, and chromatographic purification profiles. Furthermore, a critical procurement risk exists due to the misidentification of this compound as the MALT1 inhibitor 'MI-2'. The true MALT1 inhibitor MI-2 is a chemically distinct molecule with the CAS number 1047953-91-2 . Acquiring the incorrect compound based on this common mislabeling will invalidate research focused on MALT1 inhibition . The quantitative differences outlined in the evidence guide below underscore the necessity of strict identity verification and the scientific pitfalls of generic substitution.

Quantitative Differentiation of 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde from Its Closest Analogs


Differentiation by Molecular Identity and Target Selectivity: Distinguishing from the Mislabeled MALT1 Inhibitor MI-2

A critical point of differentiation is the unambiguous molecular identity of 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde (CAS 335207-46-0) versus the frequently misattributed MALT1 inhibitor 'MI-2' (CAS 1047953-91-2). The target compound has a molecular weight of 272.3 g/mol and a formula of C₁₅H₁₆N₂O₃ . In contrast, the authentic MALT1 inhibitor MI-2 is a much larger, chlorinated triazole derivative with a molecular weight of 455.72 g/mol and a formula of C₁₉H₁₇Cl₃N₄O₃ . This structural disparity results in a completely different pharmacological profile; the MALT1 inhibitor exhibits an IC50 of 5.8 µM against its target protease, whereas no such activity has been established for the indole-carbaldehyde building block [1].

Target Identification Chemical Proteomics Oncology Research

Lipophilicity Differentiation: Lower LogP Confers Enhanced Aqueous Compatibility for Synthesis

The lipophilicity of 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde, as measured by its predicted partition coefficient (ACD/LogP), is 1.34 . This is significantly lower than that of its closest structural analog, 2-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde, which has a predicted ACD/LogP of 1.80 . The lower LogP value for the target compound indicates reduced lipophilicity and improved compatibility with aqueous or polar organic reaction media, which is a critical parameter for optimizing synthetic yields in multi-step reaction sequences, particularly those involving water-sensitive or polar reagents .

Medicinal Chemistry Synthetic Methodology ADME Prediction

Boiling Point and Thermal Stability: A Differentiator for Purification and Reaction Conditions

The predicted boiling point of 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde at standard atmospheric pressure (760 mmHg) is 526.4 ± 50.0 °C . This is approximately 8.8 °C lower than the predicted boiling point of the 2-methyl analog, 2-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde, which is 535.2 ± 50.0 °C . While both compounds are high-boiling solids that would likely decompose before distillation, this difference in predicted boiling point reflects a fundamental difference in intermolecular forces and can be a relevant factor in the selection of purification methods, such as sublimation or flash chromatography, and in assessing thermal stability during high-temperature reactions .

Process Chemistry Purification Techniques Thermal Analysis

Purity Specification: A Critical Differentiator for Reproducible Research

Commercial availability of 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde is offered with defined purity specifications. The minimum purity specification from one supplier is 95% , while another offers the compound with a purity of NLT 98% . This is comparable to the 2-methyl analog, which is also available at 95% minimum purity . However, the target compound's purity profile is a critical specification that directly impacts the reproducibility of research outcomes; impurities can act as catalysts or inhibitors in subsequent reactions, leading to variable yields and spurious biological results. Procurement decisions should therefore be guided by the specific purity requirements of the intended application and the availability of a Certificate of Analysis (CoA) .

Quality Control Reproducibility Procurement

Optimal Research and Procurement Scenarios for 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde (CAS 335207-46-0)


Synthesis of Indole-Based Kinase Inhibitor Libraries

The compound serves as an ideal starting material for the synthesis of focused libraries of indole-based kinase inhibitors. The reactive aldehyde group at the 3-position is a versatile handle for Knoevenagel condensations, reductive aminations, and Grignard additions to introduce diverse molecular fragments . The morpholine acetamide side chain at the 1-position provides a solubilizing group that can enhance the aqueous compatibility of downstream intermediates, a feature supported by its lower LogP compared to methylated analogs .

Development of Fluorescent Probes and Chemical Biology Tools

The indole core of this compound is a well-established fluorophore. The presence of the carbaldehyde group allows for facile conjugation to fluorogenic dyes or affinity tags via hydrazone or oxime ligation chemistry. This enables the creation of novel chemical probes for target engagement studies or cellular imaging. The specific structural features of this building block ensure that any resulting probe will be distinct from those generated from more lipophilic analogs, potentially offering improved solubility in biological buffers .

Medicinal Chemistry Lead Optimization Campaigns

In lead optimization programs where an indole scaffold is a core pharmacophore, this specific building block is preferred for SAR (Structure-Activity Relationship) studies exploring the vector from the indole N1 position. The acetamide linkage to the morpholine ring provides a rigid and metabolically stable tether compared to the more flexible ethylamine linker found in other analogs [1]. This rigidity can be crucial for locking a bioactive conformation and improving target selectivity.

Process Chemistry and Scale-Up Feasibility Studies

The defined purity specifications (≥95%) and availability from commercial suppliers make this compound a reliable starting point for process chemistry feasibility studies . Its predicted boiling point and thermal stability data can inform the selection of safe and scalable reaction and purification conditions. Furthermore, its unambiguous identity, clearly distinguished from the MALT1 inhibitor 'MI-2', prevents costly procurement errors during scale-up .

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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